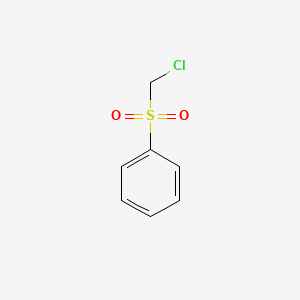

Chloromethyl phenyl sulfone

描述

Significance of Chloromethyl Phenyl Sulfone as a Chemical Compound in Synthetic Organic Chemistry

This compound is a key reagent in synthetic organic chemistry, primarily utilized for the introduction of the phenylsulfonylmethyl group into organic molecules. This functional group can then be further transformed, making the compound a versatile intermediate. It is instrumental in the synthesis of more complex molecules, including α,β-epoxy sulfones and aziridines. chemicalbook.com The compound also reacts with electrophilic arenes, heterocyclic arenes, and alkenes. chemicalbook.com

One of the notable applications of this compound is its role as a source of the α-phenylsulfonylmethyl radical. chemicalbook.com The carbanion generated from this compound is also a key reactive species. This carbanion can participate in various carbon-carbon bond-forming reactions. For instance, it reacts with nitroaromatic compounds in vicarious substitution reactions, providing a pathway for the introduction of a chloromethylsulfonyl group onto an aromatic ring. oup.com Furthermore, its reaction with certain nitrobenzophenones can lead to Darzens condensation, a reaction that typically involves the formation of an epoxide. oup.com

The versatility of the sulfone group is further highlighted by its use in the synthesis of various cyclic and heterocyclic compounds. For example, derivatives of phenyl tribromomethyl sulfone, a related compound, have been synthesized as potential pesticides. nih.govbeilstein-journals.org The halomethylsulfonyl moiety is a component of numerous active herbicides and fungicides. nih.govbeilstein-journals.org

Historical Context of its Discovery and Early Applications in Mechanistic Studies

The development of this compound as a synthetic reagent can be traced back to the mid-20th century, a period marked by rapid advancements in organosulfur chemistry. Early research into halogenated sulfones was driven by the need for versatile electrophilic reagents for a wide array of organic transformations. Initial synthetic methods focused on the oxidation of the corresponding chloromethyl phenyl sulfide (B99878). A classic approach involved using permonophthalic acid as the oxidizing agent to yield the sulfone in good quantities.

Systematic investigation into the reactivity of this compound gained considerable momentum in the 1980s. The work of Makosza and his colleagues was particularly pioneering in exploring the carbanion chemistry of this compound. oup.com Their research demonstrated that the carbanion derived from this compound could undergo vicarious substitution reactions with nitroaromatic compounds. oup.com This opened up new avenues for aromatic substitution chemistry by establishing the compound as a valuable reagent for introducing the chloromethylsulfonyl functionality into aromatic systems through unconventional mechanisms. These early studies were crucial in laying the groundwork for understanding the electronic and steric factors that govern the formation and reactivity of sulfones.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related sulfone-containing compounds continues to expand into new and innovative areas of chemistry. While the parent compound remains a staple in organic synthesis, recent research has focused on the development of novel fluorinated analogs and their applications. For instance, chlorodifluoromethyl phenyl sulfone, a previously unknown compound, has been developed as a robust difluorocarbene reagent for O- and N-difluoromethylations. cas.cnrsc.orgnih.gov This is significant as it provides a method for introducing fluorine-containing moieties into organic molecules, a strategy often used to modulate the physical, chemical, and biological properties of target compounds. cas.cn

The exploration of sulfones as functional groups in dearomatization reactions of benzene (B151609) is another active area of research. nih.gov The coordination of phenyl sulfones to metal complexes can activate the aromatic ring towards nucleophilic attack, leading to the synthesis of highly substituted cyclohexenes. nih.gov This methodology provides a route to complex cyclic structures from simple aromatic precursors. nih.gov

Future directions in the field are likely to involve the development of more efficient and environmentally friendly synthetic methods for preparing and utilizing sulfone-based reagents. There is a growing interest in the use of sulfones in the development of new pharmaceuticals and agrochemicals. nih.govbeilstein-journals.orgnih.govresearchgate.net The vinyl sulfone motif, for example, is a key structural unit in many biologically active molecules and is being explored for the design of new therapeutic agents. nih.gov The continued investigation into the reactivity of this compound and its derivatives is expected to lead to the discovery of novel transformations and the synthesis of new and valuable chemical entities.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7205-98-3 | sigmaaldrich.comscbt.com |

| EC Number | 230-581-8 | sigmaaldrich.com |

| Linear Formula | C₆H₅SO₂CH₂Cl | sigmaaldrich.com |

| Molecular Weight | 190.65 g/mol | scbt.com |

| Melting Point | 88-91 °C | sigmaaldrich.com |

| InChI | 1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | sigmaaldrich.com |

| InChI Key | NXAIQSVCXQZNRY-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES string | ClCS(=O)(=O)c1ccccc1 | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

chloromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAIQSVCXQZNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222386 | |

| Record name | ((Chloromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-98-3 | |

| Record name | [(Chloromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Chloromethyl)sulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((Chloromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(chloromethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((CHLOROMETHYL)SULPHONYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5SR7NM49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations of Chloromethyl Phenyl Sulfone

Established Synthetic Pathways for Chloromethyl Phenyl Sulfone

Alkylation of Sulfinate Salts with Chlorinating Agents

A common and established method for the synthesis of chloromethyl sulfones involves the alkylation of sulfinate salts. tandfonline.comlookchem.com Sulfinate salts, which can be prepared from the reduction of the corresponding sulfonyl chlorides, serve as nucleophiles in this reaction. tandfonline.comlookchem.com The alkylation is typically achieved using a chlorinating agent like chloroform (B151607) or bromochloromethane (B122714). tandfonline.comlookchem.com The use of a phase-transfer catalyst, such as Aliquat or tetra-alkylammonium or phosphonium (B103445) halides, can facilitate the reaction. tandfonline.comlookchem.com

While effective, this two-step procedure can be cumbersome. The isolation of sulfinate salts is often challenging due to their high water solubility and hygroscopic nature. tandfonline.comlookchem.com

One-Pot Procedures from Aryl Sulfonyl Chlorides

To circumvent the difficulties associated with the isolation of sulfinate salts, one-pot procedures have been developed. These methods start from readily available aryl and heteroaryl sulfonyl chlorides and proceed to the corresponding chloromethyl sulfones without the need to isolate the intermediate sulfinate salt. tandfonline.comlookchem.com This simplified approach has proven effective for a diverse range of starting materials. tandfonline.com

In a typical one-pot synthesis, the sulfonyl chloride is first reduced in situ to the sulfinate salt, which then reacts with a chlorinating agent present in the same reaction mixture. This streamlined process offers a more efficient and practical route to a variety of chloromethyl sulfones. tandfonline.comlookchem.com

Table 1: Examples of Chloromethyl Sulfones Synthesized via a One-Pot Procedure from Sulfonyl Chlorides tandfonline.comlookchem.com

| Entry | Product | Starting Sulfonyl Chloride | Yield (%) |

| 1a | 1-[(Chloromethyl)sulfonyl]naphthalene | Naphthalene-1-sulfonyl chloride | - |

| 1b | Chloromethyl-2-fluorophenyl sulfone | 2-Fluorobenzenesulfonyl chloride | - |

| 1c | Chloromethyl 2-(trifluoromethyl)phenyl sulfone | 2-(Trifluoromethyl)benzenesulfonyl chloride | - |

Note: Specific yield percentages were not provided in the source material.

Preparation from Chloromethyl Phenyl Sulfide (B99878) and Subsequent Oxidation

Another established route to this compound involves the oxidation of chloromethyl phenyl sulfide. chemicalbook.com This method first requires the synthesis of the sulfide precursor. Two common methods for preparing chloromethyl phenyl sulfide are the reaction of thioanisole (B89551) with sulfuryl chloride or the reaction of thiophenol with bromochloromethane in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an alkali metal hydroxide (B78521). chemicalbook.com

Once obtained, the chloromethyl phenyl sulfide is then oxidized to the corresponding sulfone. chemicalbook.com Various oxidizing agents can be employed for this transformation.

Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a versatile and effective oxidizing agent for converting sulfides to sulfones. orgsyn.orgrsc.org The oxidation of chloromethyl phenyl sulfide to this compound using Oxone® is a key step in a multi-step synthesis of other sulfone derivatives. orgsyn.org The reaction is typically carried out in a solvent system such as aqueous methanol. orgsyn.org This method is part of a broader application of Oxone® for the selective oxidation of various organic sulfides. rsc.org Notably, the choice of solvent can influence the outcome of the oxidation, with water often favoring the formation of sulfones. rsc.org

Novel and Green Chemistry Approaches in the Synthesis of this compound and its Analogues

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This trend has also impacted the synthesis of sulfone derivatives, with microwave-assisted synthesis emerging as a prominent green chemistry approach.

Microwave-Assisted Synthesis of Sulfone Derivatives

Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netacs.org This technology has been successfully applied to the synthesis of various sulfone derivatives. nih.govtandfonline.comresearchgate.net

In the context of synthesizing sulfone analogues, microwave irradiation has been utilized for the reaction of sulfinates with chloromethylated heterocyclic compounds. nih.gov This eco-friendly process, often conducted in water, provides good yields of the desired sulfone products. nih.gov The sulfinate precursors for these reactions can be either commercially available or generated in situ from the corresponding sulfonyl chlorides via a sodium sulfite-mediated reduction, which can also be performed under microwave irradiation. nih.gov

The application of microwave-assisted synthesis represents a significant advancement, offering a more rapid and efficient alternative to traditional methods for preparing sulfone derivatives. nih.govresearchgate.net

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Sulfone Analogues researchgate.net

| Entry | Product | Method | Time (h) | Yield (%) |

| 2a | 2-Methyl-5-nitro-4-(phenylsulfonylmethyl)-1,3-thiazole | Conventional | 24 | 69 |

| 2a | 2-Methyl-5-nitro-4-(phenylsulfonylmethyl)-1,3-thiazole | Microwave | 0.5 | 76 |

| 2b | 2-Methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole | Conventional | 24 | 72 |

| 2b | 2-Methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole | Microwave | 0.5 | 80 |

| 2c | 4-[(4-Chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole | Conventional | 24 | 69 |

| 2c | 4-[(4-Chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole | Microwave | 0.5 | 76 |

C-S Bond Construction from Non-Halide Substrates in Sulfone Synthesis

The construction of carbon-sulfur (C-S) bonds is a fundamental process in the synthesis of sulfur-containing compounds like sulfones. While traditional methods often rely on the coupling of aryl halides with sulfur-containing reagents, recent advancements have focused on the use of non-halide substrates, offering alternative and often more efficient synthetic routes. mdpi.comresearchgate.net

One notable strategy involves the sulfonylation of aromatic compounds using arenesulfonyl halides or arenesulfonic acids. For instance, diaryl sulfones can be synthesized via a Friedel-Crafts sulfonylation method. This reaction is often catalyzed by a Lewis acid. jchemrev.com Another approach is the copper-catalyzed coupling of a sulfinate salt and an aryl halide, which has been utilized in the synthesis of various aryl sulfones. jchemrev.com

Recent research has also explored the use of arylhydrazines and aryl thiols to form unsymmetrical diaryl sulfides, which can then be oxidized to the corresponding sulfones. This reaction proceeds at room temperature in the presence of tert-butyl hydroperoxide (TBHP), potassium iodide (KI), and cesium carbonate (Cs₂CO₃) in water. mdpi.com Furthermore, the site-selective C(sp³)-H sulfenylation of alkyl tosylamides has been demonstrated, showcasing the potential for direct functionalization of C-H bonds to form C-S linkages. mdpi.com

The table below summarizes various methods for C-S bond construction from non-halide substrates, which are precursors to sulfones.

| Reactants | Reagents/Catalysts | Product Type | Reference |

| Arenes and Arenesulfonyl Halides/Acids | Lewis Acid | Diaryl Sulfone | jchemrev.com |

| Sulfinate Salt and Aryl Halide | Copper Catalyst | Aryl Sulfone | jchemrev.com |

| Arylhydrazines and Aryl Thiols | TBHP, KI, Cs₂CO₃ | Unsymmetrical Diaryl Sulfide | mdpi.com |

| Alkyl Tosylamides and Diaryl Disulfides | Cu(acac)₂, 1,10-phen, Na₂HPO₄, Indium powder, Blue LED | δ-Thio-substituted Alkyl Tosylamide | mdpi.com |

These innovative methods provide a diverse toolbox for the synthesis of sulfones and their precursors, often with improved efficiency and substrate scope compared to traditional approaches.

Green Solvents and Reagents in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including this compound and its derivatives, to minimize environmental impact. This involves the use of environmentally benign solvents and reagents.

One area of focus is the oxidation of sulfides to sulfones. While traditional methods may use harsh oxidants, greener alternatives are being explored. For example, hydrogen peroxide is considered a green oxidant. researchgate.net The use of ionic liquids as both the reaction medium and catalyst in Friedel-Crafts sulfonylation reactions for the synthesis of diaryl sulfones represents another green approach. jchemrev.com

Furthermore, the development of catalytic systems that can operate in environmentally friendly solvents like water is a key goal. For instance, the synthesis of unsymmetrical diaryl sulfides from arylhydrazines and aryl thiols has been successfully carried out in water. mdpi.com The use of immobilized catalysts, such as a cobalt complex on the surface of SBA-15, for the chemoselective oxidation of sulfides using hydrogen peroxide also aligns with green chemistry principles by allowing for catalyst recycling. researchgate.net

The table below highlights some green solvents and reagents used in the synthesis of sulfones and related compounds.

| Reaction Type | Green Solvent/Reagent | Benefit | Reference |

| Oxidation of Sulfides | Hydrogen Peroxide | Green oxidant | researchgate.net |

| Friedel-Crafts Sulfonylation | Ionic Liquid | Serves as both solvent and catalyst | jchemrev.com |

| C-S Coupling | Water | Environmentally benign solvent | mdpi.com |

| Oxidation of Sulfides | Immobilized Cobalt Catalyst | Catalyst is recyclable | researchgate.net |

The adoption of these green chemistry principles in the production of this compound and other sulfones can lead to more sustainable and environmentally responsible chemical manufacturing processes.

Synthesis of Derivatives and Analogues of this compound

Synthesis of Fluoromethyl Phenyl Sulfone from this compound

The synthesis of fluoromethyl phenyl sulfone from this compound is a key transformation in the preparation of various fluorinated organic compounds. One common method involves the nucleophilic substitution of the chlorine atom with fluorine. This can be achieved by reacting chloromethyl phenyl sulfide with a fluoride (B91410) source, such as spray-dried potassium fluoride, in the presence of a phase-transfer catalyst like 18-crown-6. The resulting fluoromethyl phenyl sulfide is then oxidized to fluoromethyl phenyl sulfone. orgsyn.org The oxidation step can be carried out using an oxidizing agent like Oxone®. orgsyn.org

Another approach involves the use of diethylaminosulfur trifluoride (DAST) in a fluoro-Pummerer reaction of methyl phenyl sulfoxide (B87167). orgsyn.org While this method does not start from this compound directly, it provides an alternative route to the fluorinated product.

The table below outlines the synthesis of fluoromethyl phenyl sulfone from chloromethyl phenyl sulfide, a close derivative of this compound.

| Starting Material | Reagents | Intermediate | Oxidizing Agent | Final Product | Reference |

| Chloromethyl Phenyl Sulfide | Potassium Fluoride, 18-Crown-6 | Fluoromethyl Phenyl Sulfide | Oxone® | Fluoromethyl Phenyl Sulfone | orgsyn.orgorgsyn.org |

This transformation is significant as fluoromethyl phenyl sulfone is a valuable reagent for the synthesis of fluoroalkenes. orgsyn.org

Synthesis of Dichlorinated Sulfones

The synthesis of dichlorinated sulfones can be achieved through various routes. One method involves the Friedel-Crafts reaction between thionyl chloride and chlorobenzene, which, after a series of steps including hydrolysis and oxidation, yields 4,4'-dichlorodiphenyl sulfone. google.comgoogle.com

Another approach starts from thioanisole, which undergoes chlorination with chlorine gas (Cl₂), followed by selective fluorination and oxidation to produce chlorodifluoromethyl phenyl sulfone. cas.cn While this is not a dichlorinated sulfone, it demonstrates a method for introducing multiple halogen atoms.

A more direct method for preparing dichlorinated sulfones involves the reaction of trichlorofluoromethane (B166822) (CFCl₃) with thiophenoxide, although this reaction has been reported to give low yields of the corresponding thioether. A more efficient method involves the reaction of diaryl disulfides with CFCl₃ in the presence of sodium hydroxymethanesulfinate. The resulting dichlorofluoromethyl phenyl sulfide can then be oxidized to the corresponding sulfone. researchgate.net

The table below summarizes different approaches to synthesizing dichlorinated and related halogenated sulfones.

| Starting Material(s) | Key Reagents | Product | Reference |

| Thionyl Chloride, Chlorobenzene | Catalyst, Hydrogen Peroxide | 4,4'-Dichlorodiphenyl Sulfone | google.comgoogle.com |

| Thioanisole | Cl₂, HF-pyridine, NaIO₄ | Chlorodifluoromethyl Phenyl Sulfone | cas.cn |

| Diaryl Disulfides, CFCl₃ | Sodium hydroxymethanesulfinate | Dichlorofluoromethyl Phenyl Sulfide | researchgate.net |

These methods provide access to a range of di- and polyhalogenated sulfones, which are important intermediates in organic synthesis.

Preparation of Phenyl (α-Fluoro)vinyl Sulfones via Julia Olefination

The Julia-Kocienski olefination is a powerful and versatile method for the synthesis of alkenes, including phenyl (α-fluoro)vinyl sulfones. nih.govnih.govthieme-connect.comthieme-connect.comscispace.com This reaction typically involves the condensation of a carbonyl compound with a sulfone reagent. nih.govnih.govthieme-connect.com

A key reagent for this transformation can be synthesized starting from commercially available this compound. This reagent, a benzothiazolyl-based bis-sulfone, reacts with aldehydes and ketones under mild conditions to produce phenyl (α-fluoro)vinyl sulfones. nih.govthieme-connect.com The reaction often exhibits moderate to good Z-stereoselectivity. nih.govnih.govthieme-connect.com

The reaction conditions can be tuned to influence the stereochemical outcome. For instance, the addition of magnesium bromide (MgBr₂) has been shown to alter the E/Z ratio of the product. nih.gov The use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is common in these reactions. thieme-connect.comthieme-connect.com

The table below provides examples of aldehydes that have been successfully used in the Julia-Kocienski olefination to prepare phenyl (α-fluoro)vinyl sulfones.

| Aldehyde | Base | Additive | Stereoselectivity | Reference |

| n-Octanal | DBU | - | Z-selective | scispace.com |

| o-Anisaldehyde | DBU | MgBr₂ | Increased Z-selectivity | scispace.com |

| Thiophene-2-carbaldehyde | DBU | MgBr₂ | Little effect on selectivity | scispace.com |

| 4-Nitrobenzaldehyde | DBU | MgBr₂ | Little effect on selectivity | scispace.com |

The Julia-Kocienski olefination provides a reliable and adaptable route to phenyl (α-fluoro)vinyl sulfones, which are valuable intermediates for further synthetic transformations. thieme-connect.com

Chlorodifluoromethyl Phenyl Sulfone Synthesis

Chlorodifluoromethyl phenyl sulfone is a novel and efficient difluorocarbene reagent that can be prepared through methods that avoid the use of ozone-depleting substances (ODS). cas.cnsioc.ac.cn

One synthetic route starts from the readily available and inexpensive thioanisole. The synthesis involves a three-step process:

Chlorination: Thioanisole is chlorinated using chlorine gas (Cl₂).

Selective Fluorination: The chlorinated intermediate is then selectively fluorinated using Olah's reagent (a mixture of hydrogen fluoride and pyridine).

Oxidation: The final step is an oxidation reaction using sodium periodate (B1199274) (NaIO₄) to yield chlorodifluoromethyl phenyl sulfone. cas.cnsioc.ac.cn

An alternative initial preparation involved the nucleophilic (phenylsulfonyl)difluoromethylation of difluoromethyl phenyl sulfone with N-chlorosuccinimide (NCS) in the presence of lithium hexamethyldisilazide (LHMDS). cas.cnrsc.org

The table below outlines the non-ODS based synthesis of chlorodifluoromethyl phenyl sulfone.

| Starting Material | Step 1 Reagent | Step 2 Reagent | Step 3 Reagent | Final Product | Reference |

| Thioanisole | Cl₂ | HF-pyridine | NaIO₄ | Chlorodifluoromethyl Phenyl Sulfone | cas.cnsioc.ac.cn |

Chlorodifluoromethyl phenyl sulfone has been shown to be a robust reagent for O- and N-difluoromethylation of various substrates, including phenols and N-heterocycles. cas.cnsioc.ac.cn

Derivatives containing Tribromomethylsulfonyl groups

The synthesis of phenyl sulfone derivatives incorporating a tribromomethylsulfonyl group has been explored, yielding compounds with potential applications. One notable approach involves a multi-step synthesis starting from 4-chlorothiophenol (B41493). beilstein-journals.org This method, while not directly using this compound as a starting material, results in a class of compounds that are derivatives of phenyl sulfone distinguished by the presence of a tribromomethylsulfonyl moiety.

The synthesis can proceed via several routes. beilstein-journals.org One effective pathway begins with the reaction of 4-chlorothiophenol with sodium hydroxide and sodium chloroacetate (B1199739) to produce 2-(4-chlorophenylthio)acetic acid. beilstein-journals.org Subsequent reactions lead to the formation of 4-chlorophenyl tribromomethyl sulfone. beilstein-journals.org These synthetic strategies provide access to a variety of tribromomethyl phenyl sulfone derivatives. nih.gov

Following the successful synthesis of the core tribromomethyl phenyl sulfone structure, further derivatization can be achieved through nitration followed by nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.gov These reactions, involving ammonia (B1221849), amines, hydrazines, and phenolates, yield a range of derivatives including those based on 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether. beilstein-journals.orgresearchgate.net The subsequent reduction of the nitro group in compounds like 4-tribromomethylsulfonyl-2-nitroaniline provides a pathway to o-phenylenediamine (B120857) derivatives, which are valuable precursors for creating diverse benzimidazoles. beilstein-journals.orgnih.gov

Some of the synthesized compounds have demonstrated fungicidal activity. beilstein-journals.org

Table 1: Synthesis of 2-Nitroaniline and Diphenyl Ether Derivatives researchgate.net

| Product | Substituent (R) | Yield (%) |

|---|---|---|

| 7a | NH₂ | 93 |

| 7b | NHNH₂ | 94 |

| 7c | NHCH₃ | 95 |

| 7d | NHC₂H₅ | 87 |

| 7e | NH(CH₂)₃CH₃ | 92 |

| 7f | NHCH₂CH(CH₃)₂ | 94 |

| 7h | N(CH₂CH(CH₃)₂)₂ | 92 |

| 7i | 96 | |

| 7j | 88 | |

| 7k | 86 | |

| 7l | 91 | |

| 7m | 92 |

| 7n | | 92 |

Note: The structures corresponding to products 7i-7n are complex and can be found in the source literature. The table presents the isolated yields as reported. researchgate.net

Table 2: Synthesis of Phenylhydrazone Derivatives researchgate.net

| Product | Yield (%) |

|---|---|

| 8a | 96 |

| 8b | 87 |

| 8c | 89 |

| 8d | 93 |

| 8e | 90 |

| 8f | 92 |

| 8g | 85 |

| 8i | 91 |

| 8j | 88 |

| 8k | 92 |

| 8l | 94 |

Note: The synthesis involves the acid-catalyzed reaction of phenylhydrazine (B124118) derivative 7b with various aldehydes or ketones. The table presents the isolated yields as reported. researchgate.net

Stereospecific Synthesis of Sulfoxides and Sulfones

Stereospecific synthesis is crucial for creating chiral sulfoxides and sulfones with defined three-dimensional structures. Research has demonstrated methods for the stereospecific hydroxyalkylation of chloromethyl phenyl sulfoxide, a direct precursor to the corresponding sulfone. acs.org Such reactions are fundamental in controlling the stereochemistry of the final sulfone product.

One area of focus has been the synthesis of α,β-epoxy sulfoxides and sulfones. These compounds can be prepared through the cyclization of α-chloro-β-hydroxy sulfoxides or via a phase-transfer catalyzed reaction between α-chloroalkyl sulfones and carbonyl compounds. cdnsciencepub.com The stereochemistry of the starting materials and the reaction conditions dictate the stereochemical outcome of the epoxide products.

Furthermore, the Julia-Kocienski olefination reaction, which utilizes sulfones to create alkenes, offers a powerful tool for stereoselective synthesis. The condensation of α-chloromethyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfones with aldehydes can be controlled to produce either E- or Z-olefins with high selectivity. nih.gov For instance, room temperature reactions mediated by LHMDS with electron-rich aromatic aldehydes in the presence of MgBr₂·OEt₂ have shown E-selectivity. nih.gov Conversely, the inclusion of HMPA can lead to Z-stereoselectivity. nih.gov

The stereospecific reduction of functionalized vinyl sulfones also presents a viable strategy. For example, 3-hydroxy-(E)-1-propenyl sulfones can be stereospecifically reduced to (Z)-allylic alcohols with high purity. researchgate.net This demonstrates that the sulfonyl group can direct the stereochemical course of a reaction, a principle that is applicable to the synthesis of complex molecules.

The synthesis of fluoromethyl phenyl sulfone, a related halosulfone, and its application in the stereospecific synthesis of (E)- and (Z)-fluoroalkenes further highlights the utility of sulfone-based reagents in stereocontrolled reactions. orgsyn.org

Table 3: Stereoselective Olefination using a Fluorinated PT-Sulfone nih.gov

| Entry | Base | Additive | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 1 | LHMDS | - | -78 | 91 | 1:1.1 |

| 2 | LHMDS | - | -40 | 95 | 1:1.1 |

| 3 | LHMDS | - | 0 | 98 | 1:1 |

| 4 | LHMDS | HMPA | -78 | 95 | 1:1.5 |

| 5 | LHMDS | DMPU | -78 | 98 | 1:1.2 |

| 6 | KHMDS | - | -78 | 95 | 1.3:1 |

| 7 | KHMDS | 18-crown-6 | -78 | 98 | 1:1.4 |

| 8 | NaHMDS | - | -78 | 95 | 1:1.2 |

| 9 | n-BuLi | - | -78 | 95 | 1:1.2 |

| 10 | LDA | - | -78 | 95 | 1:1.2 |

| 11 | LHMDS | MgBr₂·OEt₂ | -78 | 95 | 1:1.2 |

Note: The table shows the effect of various reaction conditions on the stereoselectivity and yield of the olefination reaction between 1-fluoropropyl PT-sulfone and 2-naphthaldehyde. nih.gov

Reaction Mechanisms and Mechanistic Studies Involving Chloromethyl Phenyl Sulfone

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a method for the nucleophilic replacement of hydrogen in electrophilic aromatic and heterocyclic compounds. organic-chemistry.org The reaction typically involves the use of a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.org Chloromethyl phenyl sulfone is frequently utilized as a model compound for these reactions because it readily forms a relatively stable carbanion and does not tend to self-condense. kuleuven.be The general mechanism involves the addition of the carbanion to an electron-deficient aromatic ring, forming a σH-adduct. acs.org This is followed by a base-induced β-elimination of a hydrogen halide (in this case, HCl), leading to the formation of a nitrobenzylic carbanion which, upon workup, gives the substituted product. organic-chemistry.orgacs.org This process allows for the direct introduction of functionalized alkyl groups into aromatic and heterocyclic systems. researchgate.net

The reaction of nitrobenzene (B124822) with this compound serves as a classic example of VNS, yielding a mixture of ortho- and para-nitrobenzyl phenyl sulfones. researchgate.net A key feature of VNS is that it is often faster than the conventional nucleophilic aromatic substitution (SNAr) of a halogen at a similarly activated position. kuleuven.be For instance, the reaction of this compound with p-chloronitrobenzene results in the substitution of a hydrogen atom ortho to the nitro group, with no substitution of the chlorine atom observed. kuleuven.benih.gov

The VNS reaction has been successfully applied to a wide array of electrophilic arenes, including nitrobenzene derivatives with various substituents, nitronaphthalenes, and numerous nitro-substituted heterocyclic compounds such as thiophenes, furans, pyrroles, and pyridines. kuleuven.bestudfile.net

The carbanion of this compound is considered a model nucleophile in the study of SNArH (Nucleophilic Aromatic Substitution of Hydrogen) reactions due to its favorable characteristics. kuleuven.be Its stability and low propensity for self-condensation reactions make it an ideal candidate for screening VNS reactions with a diverse range of electrophilic arenes. kuleuven.be The phenylsulfonyl group effectively stabilizes the negative charge on the adjacent carbon atom, facilitating the formation of the carbanion.

In the context of SNArH, it has been demonstrated that the initial and most rapid interaction between nucleophiles and electron-deficient nitroarenes is the addition to positions occupied by hydrogen atoms. rsc.org The carbanion of this compound adds to nitroarenes at the ortho and para positions to form transient σH-adducts. nih.gov These adducts then undergo a base-induced β-elimination of HCl to yield the final substituted products. nih.gov This reactivity highlights that the nucleophilic substitution of hydrogen is the primary and faster process compared to the substitution of other leaving groups like halogens. researchgate.net

The relative rates of nucleophilic addition of the this compound carbanion to a series of substituted nitroarenes have been determined through competitive VNS reactions under kinetic control. rsc.org These studies provide a quantitative measure of the electronic effects of the substituents on the electrophilicity of the nitroarene ring. rsc.org

The rate-determining step is often the base-induced β-elimination of HX from the σH-adduct. kuleuven.be This was initially surprising, as it was expected that the breaking of the C-H bond during elimination would lead to a significant primary kinetic isotope effect. However, in the reaction of this compound, a noticeable primary isotope effect was not observed, suggesting a more complex mechanism for the elimination step. kuleuven.be

In some SNAr reactions, particularly with certain nucleophiles and substrates, the addition of the nucleophile can be the rate-limiting step. rsc.org However, for VNS reactions with carbanions like that from this compound, the evidence points towards the elimination being the slower step. rsc.org This is supported by the fact that the reaction requires a strong base to facilitate the elimination of HCl from the intermediate adduct. organic-chemistry.org Computational studies have also been employed to model the transition states and adducts, further elucidating the reaction pathways and energy profiles. rsc.org For instance, DFT calculations have been used to model the geometries of transition states and σH adducts in the reaction of the this compound anion with p-chloronitrobenzene. rsc.orgrsc.org

The choice of the base and solvent system is critical for the success and efficiency of the VNS reaction. kuleuven.beacs.org The system must be capable of efficiently deprotonating the starting C-H acid (this compound) to generate the active carbanion. organic-chemistry.orgkuleuven.be Furthermore, the base is also consumed in the subsequent β-elimination step to remove HCl from the σH-adduct, meaning that at least two molar equivalents of the base are required per mole of the C-H acid. organic-chemistry.orgacs.org

Strong bases are generally required for VNS reactions. organic-chemistry.org Commonly used base/solvent combinations that promote the formation of "free" carbanions or loose ion pairs are necessary for the reaction to proceed effectively. kuleuven.be These include:

Potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia (B1221849) kuleuven.beacs.org

Sodium hydroxide (NaOH) in DMSO kuleuven.beacs.org

Potassium tert-butoxide (t-BuOK) in DMSO or dimethylformamide (DMF) kuleuven.bestudfile.net

Sodium hydride (NaH) in DMSO or DMF kuleuven.beacs.org

The use of a low concentration of base can disfavor the elimination of HCl from the σH-adduct. sci-hub.se This can lead to alternative reaction pathways, such as the isomerization of the σH-adduct to a σX-adduct, followed by the departure of the halide anion, as seen in the reaction of 4-fluoronitrobenzene with this compound under low base concentration. sci-hub.se In DMSO, the anion of this compound is thought to be relatively free and does not form a tight ion pair with the potassium counter-ion, which facilitates its nucleophilic attack. rsc.org

Table 1: Common Base/Solvent Systems for VNS Reactions with this compound

| Base | Solvent(s) | Role |

| Potassium hydroxide (KOH) | Dimethyl sulfoxide (DMSO), Liquid Ammonia | Efficient deprotonation and promotion of β-elimination. kuleuven.beacs.org |

| Sodium hydroxide (NaOH) | Dimethyl sulfoxide (DMSO) | Effective for carbanion formation and subsequent elimination. kuleuven.beacs.org |

| Potassium tert-butoxide (t-BuOK) | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Strong base system favoring VNS. kuleuven.bestudfile.net |

| Sodium hydride (NaH) | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Generates the carbanion and drives the elimination step. kuleuven.beacs.org |

The formation of a σH-adduct is the initial and crucial step in the VNS reaction. acs.org The carbanion of this compound adds to an electron-deficient aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to an electron-withdrawing group like a nitro group. nih.gov This addition is generally a fast and reversible process. acs.org The resulting σH-adducts are often short-lived intermediates. nih.gov

These adducts are key to the VNS pathway, as they undergo a base-induced β-elimination of HCl. nih.gov This elimination step involves the removal of a proton from the carbon to which the nucleophile has added and the departure of the chloride ion from the sulfone's methylene (B1212753) group, leading to the formation of a new C-C bond and the regeneration of the aromatic system. organic-chemistry.org The product of this elimination is a nitrobenzylic carbanion, which is then protonated during the reaction work-up to give the final substituted product. organic-chemistry.orgacs.org

The σH-adducts can also participate in other transformations. If the conditions for β-elimination are not favorable (e.g., low base concentration), the σH-adduct can dissociate back to the starting materials. researchgate.net In some cases, particularly with halo-substituted nitroarenes, the σH-adduct can isomerize to a more stable σX-adduct (where X is a halogen). sci-hub.se The stability and subsequent reaction pathways of the σH-adduct are thus highly dependent on the reaction conditions. d-nb.info

Computational studies using DFT have been instrumental in modeling the geometries of these adducts, providing insights into their relative stabilities and the energy barriers for their formation and transformation. rsc.orgrsc.org

The VNS reaction of this compound with nitroquinolines demonstrates a high degree of regioselectivity. The substitution generally occurs at the position "ortho" to the nitro group. kuleuven.besci-hub.se This is a common feature of VNS reactions, where the directing effect of the nitro group plays a dominant role.

Specifically, this compound reacts efficiently with 5-, 6-, and 8-nitroquinolines. kuleuven.be In these reactions, the hydrogen atom ortho to the nitro group is either exclusively or predominantly replaced. kuleuven.be For example, the VNS reaction of 5-nitroisoquinoline (B18046) with ethyl chloroacetate (B1199739) (a similar VNS reagent) in the presence of t-BuOK in THF results in substitution at the C-6 position with complete regioselectivity. sci-hub.se A similar high selectivity for substitution ortho to the nitro group is observed in the reactions of 5-, 6-, and 8-nitroquinoline. sci-hub.se

This regioselectivity is a powerful aspect of the VNS reaction, allowing for the targeted synthesis of specific isomers that might be difficult to obtain through other methods. The preference for ortho-substitution is attributed to the strong activating and directing effect of the nitro group.

Table 2: Regioselectivity in VNS Reactions of this compound with Nitroquinolines

| Nitroquinoline Isomer | Position of Nitro Group | Major Substitution Position |

| 5-Nitroquinoline | 5 | 6 (ortho) kuleuven.besci-hub.se |

| 6-Nitroquinoline | 6 | 5 (ortho) kuleuven.besci-hub.se |

| 8-Nitroquinoline | 8 | 7 (ortho) kuleuven.besci-hub.se |

In the reaction of nucleophiles with halonitroarenes, the initial addition typically occurs at a hydrogen-bearing carbon ortho or para to the nitro group, forming a σH-adduct. d-nb.info This is because the addition to a C-H position is kinetically favored over addition to a C-X (halogen-bearing) position. researchgate.net However, these σH-adducts can undergo isomerization to the thermodynamically more stable σX-adducts.

A well-documented example is the reaction of 4-fluoronitrobenzene with the carbanion of this compound. sci-hub.sed-nb.info When this reaction is conducted in the presence of an excess of a strong base like potassium tert-butoxide, the VNS product is formed exclusively via the fast β-elimination of HCl from the σH-adduct. d-nb.info

However, under conditions that disfavor this elimination, such as a low concentration of the base, the σH-adduct is in equilibrium with the starting materials. sci-hub.se This allows for the slower, but often thermodynamically favored, addition of the nucleophile at the carbon atom bearing the fluorine atom to form a σF-adduct. sci-hub.se This σF-adduct then rapidly loses a fluoride (B91410) ion to give the product of conventional SNAr of fluorine. sci-hub.se This demonstrates that the classical SNAr reaction can be a secondary process that occurs when the faster VNS pathway is suppressed. researchgate.net

This isomerization highlights the competition between kinetic and thermodynamic control in nucleophilic aromatic substitution reactions. The kinetically favored product arises from the rapid formation and subsequent transformation of the σH-adduct, while the thermodynamically favored product can result from the slower formation of the more stable σX-adduct.

Nucleophilic Attack on Carbon and Chlorine in Chlorinated Sulfones

The reactivity of chlorinated sulfones, such as this compound, towards nucleophiles is a nuanced process that can proceed through two primary pathways: nucleophilic attack on the carbon atom, leading to the displacement of the chlorine as a leaving group, or attack on the chlorine atom itself, resulting in the formation of a carbanion. cdnsciencepub.comcdnsciencepub.com The preferred pathway is influenced by several factors, including the nature of the nucleophile, the degree of chlorination of the sulfone, and the presence of other substituents. cdnsciencepub.com

Mercaptide anions, for instance, have been shown to react with chlorinated sulfones via both modes of attack. cdnsciencepub.com The propensity for attack at carbon versus chlorine is qualitatively assessed based on the pKb of the mercaptide anion, the extent of chlorination on the sulfone substrate, and any substituent effects. cdnsciencepub.comcdnsciencepub.com An increase in the number of chlorine atoms adjacent to the sulfonyl group tends to favor nucleophilic attack on chlorine. cdnsciencepub.com This is attributed to increased steric hindrance around the carbon atom and the enhanced stability of the resulting carbanion due to the presence of additional electron-withdrawing chlorine atoms. cdnsciencepub.com Conversely, a lower pKa of the corresponding thiol, which indicates a "softer" sulfur nucleophile, enhances the preference for attack at the carbon atom. cdnsciencepub.com

In the context of this compound, the carbanion generated from its deprotonation is a key intermediate in many of its reactions. mdpi.com This carbanion can then act as a nucleophile, attacking various electrophiles. For example, it can add to the ortho and para positions of nitrobenzene, leading to the formation of σH adducts. mdpi.com These adducts subsequently undergo base-induced β-elimination of HCl to yield the corresponding nitrobenzyl phenyl sulfones. mdpi.com This reaction, termed Vicarious Nucleophilic Substitution (VNS), highlights the ability of the chlorine atom to act as a leaving group, facilitated by the stabilizing effect of the phenylsulfonyl group on the intermediate carbanion. mdpi.comorganic-chemistry.org

Darzens Condensation and Rearrangements

The carbanion of this compound readily participates in the Darzens condensation, a classic method for the synthesis of epoxides (oxiranes). oup.comresearchgate.netoup.com In this reaction, the carbanion attacks a carbonyl compound, typically an aldehyde or ketone, to form a halohydrin anion intermediate. researchgate.net This intermediate then undergoes intramolecular cyclization to yield an α,β-epoxysulfone. researchgate.net

The Darzens condensation involving this compound can be performed under phase-transfer catalysis (PTC) conditions, which often leads to good yields and can be adapted for asymmetric synthesis. researchgate.netscirp.org The use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts has been shown to induce enantioselectivity, producing optically active α,β-epoxysulfones with satisfactory enantiomeric excess (ee). researchgate.net For instance, the reaction with various aromatic aldehydes in the presence of cinchona alkaloid-derived chiral phase-transfer catalysts can yield trans-(αR,βR)-epoxysulfones in high chemical yields (81-95%) and with high enantioselectivities (up to 97% ee). researchgate.net

The course of the reaction between the this compound carbanion and certain substrates can be influenced by the reaction conditions. For example, with m-nitrobenzophenone, an excess of base favors the vicarious substitution of hydrogen, while a lower base concentration promotes the Darzens condensation. oup.comoup.com In the case of p-nitrobenzophenone, the reaction proceeds through a Darzens condensation followed by rearrangement and decarbonylation. oup.comoup.com

Rearrangements are also observed in reactions involving this compound. For example, in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in 4-nitrobenzofuroxan derivatives, the initially formed products can undergo a Boulton–Katritzky rearrangement to yield more stable isomers. cdnsciencepub.com Another notable rearrangement is the Ramberg-Bäcklund reaction, which involves the conversion of α-halo sulfones to alkenes. tandfonline.com While not a direct reaction of this compound itself in all cases, the principles of this rearrangement are relevant to the chemistry of sulfones. tandfonline.com

Horner-Wittig and Wittig-Horner Reactions

The Horner-Wittig (or Horner-Wadsworth-Emmons) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-olefins. organic-chemistry.org This reaction involves the condensation of a stabilized phosphorus ylide (a phosphonate (B1237965) carbanion) with an aldehyde or ketone. organic-chemistry.org While this compound itself is not a direct participant in the classical Horner-Wittig reaction, its derivatives can be utilized in related transformations.

A convenient one-pot synthesis of α-functionalized α,β-unsaturated sulfones has been developed using a Wittig-Horner type reaction starting from this compound. tandfonline.comtandfonline.com In this method, the dianion of this compound is generated and then treated with diethyl chlorophosphate to form a phosphorylated anion intermediate. tandfonline.com This intermediate then reacts with various carbonyl compounds to afford α-chloro-α,β-unsaturated sulfones in high yields. tandfonline.comtandfonline.com This approach provides a facile route to these valuable synthetic intermediates. tandfonline.com

Furthermore, the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, which can be generated from fluoromethyl phenyl sulfone (a derivative of this compound), undergoes the Horner-Wittig reaction with aldehydes and ketones to produce α-fluoro-α,β-unsaturated sulfones. researchgate.net This demonstrates the versatility of sulfone-stabilized carbanions in olefination reactions.

A one-pot Vicarious Nucleophilic Substitution (VNS)–Horner–Wittig reaction has also been developed. In this sequence, the VNS reaction of chloromethyldiphenylphosphine (B14620354) oxide (a phosphorus analog of this compound) with a nitroarene generates a substituted nitrobenzyldiphenylphosphine oxide. Quenching this reaction with an aldehyde leads to the stereoselective formation of (E)-stilbenes.

Radical Reactions and Associated Mechanisms

While many reactions of this compound proceed through ionic intermediates, the involvement of radical pathways has also been investigated. The chlorination of carbanions, for instance, has been proposed to occur via a direct nucleophilic attack on an electron-deficient chlorine atom (a halophilic reaction). nih.gov However, an alternative mechanism involving an initial single electron transfer (SET) from the carbanion to a chlorine source like carbon tetrachloride (CCl4) to form a radical anion-radical pair has also been considered. nih.gov

In the context of sulfone chemistry, radical cyclization reactions are known. For example, a tandem enolate alkoxycarbonylation-oxidative radical cyclization with cationic termination has been used as a key step in the synthesis of iridoids. rsc.org While this specific example does not directly involve this compound, it highlights the potential for radical-mediated transformations in related systems.

The reaction of sulfoxide radical cations with chloride ions can lead to the formation of transient R2SO∴Cl radicals, which are characterized by a sulfur-chlorine three-electron bond. researchgate.net Although this pertains to sulfoxides, the oxidation of sulfides to sulfones is a common transformation, and the potential for radical intermediates in related sulfur-containing compounds is an area of interest. cdnsciencepub.comjchemrev.com The chlorination of chloromethyl phenyl sulfide (B99878) to this compound, for instance, proceeds through the intermediate chloromethyl sulfoxide. cdnsciencepub.com

Stereochemical Aspects and Chiral Induction in Reactions of this compound

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The Darzens condensation, when performed under asymmetric conditions, provides a powerful method for the synthesis of enantiomerically enriched α,β-epoxysulfones. researchgate.net The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, has proven effective in inducing high levels of enantioselectivity. researchgate.netscirp.org The absolute configuration of the resulting epoxides can be controlled by the choice of the chiral catalyst. researchgate.net

In the Julia-Kocienski olefination, which utilizes sulfones, stereoselectivity is a key consideration. scispace.com Condensation reactions of fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives (related to phenyl sulfones) with aldehydes show that the stereoselectivity (E/Z) depends on the structure of both the sulfone and the aldehyde, as well as the reaction conditions. scispace.com

The cyclopropanation of chiral allylic alcohols using reagents derived from halomethyl compounds is a well-established method for stereoselective synthesis. unl.pt The stereochemical induction is influenced by the directing effect of the hydroxyl group and the steric environment of the alkene. unl.pt While not a direct reaction of this compound, these principles of stereocontrol are relevant to reactions of related organosulfur compounds.

Computational Chemistry and Theoretical Studies on Chloromethyl Phenyl Sulfone Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become a primary computational method for studying the reaction mechanisms involving chloromethyl phenyl sulfone. nih.gov DFT calculations allow for the exploration of potential energy surfaces, helping to identify transition states and intermediates and to determine the feasibility of proposed reaction pathways. nih.gov

DFT calculations are crucial for modeling the three-dimensional structures of transient species like transition states (TS) and intermediates. researchgate.net In the context of reactions involving the anion of this compound with nitroarenes, computational studies have focused on the geometries of the resulting σ-adducts. researchgate.net Specifically, in the Vicarious Nucleophilic Substitution (VNS) reaction, the carbanion of this compound adds to electron-deficient aromatic rings, such as nitrobenzene (B124822), to form σH adducts at positions ortho and para to the nitro group. mdpi.com

Computational modeling reveals significant geometrical changes in the aromatic ring upon formation of these adducts. For instance, in the formation of σH-adducts, the aromatic ring loses its planarity. mdpi.com The circumference of the ring can increase by approximately 2%, indicating a significant structural perturbation. mdpi.com DFT calculations have been used to optimize the structures of these adducts and the transition states leading to them. For example, in the reaction with halonitrobenzenes, calculations have modeled the σCl-adduct as a transition state with a carbon-carbon distance (RC-C) of 2.38 Å between the nucleophile and the ring. researchgate.net These models are essential for understanding why addition occurs at a hydrogen-bearing carbon rather than the halogen-bearing one. researchgate.net

A key application of DFT in studying chemical reactions is the calculation of thermodynamic parameters, which govern reaction spontaneity and equilibria. These parameters include changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). faccts.descielo.org.mx

For the reaction of the this compound anion with substituted nitrobenzenes, DFT methods have been employed to calculate these thermodynamic values. rsc.org Studies have shown that while it is challenging to estimate the absolute thermodynamic parameters with high accuracy using DFT, meaningful correlations with experimental data can be achieved. rsc.org Interestingly, computational results have indicated that correlations with experimental rates are sometimes better for enthalpy values (ΔH# and ΔHR) than for Gibbs free energy values (ΔG# and ΔGR). rsc.org This suggests potential difficulties in the accurate calculation of entropy, possibly due to limitations in how implicit solvent models reproduce subtle solvent-molecule interactions. rsc.org The effect of temperature on these parameters has also been investigated, with calculations at different temperatures (e.g., -40 °C and 25 °C) showing only a minor effect on the quality of correlations. rsc.org

Calculated Thermodynamic Parameters for the Reaction of this compound Anion with p-Substituted Nitrobenzenes

| Parameter | Observation | Reference |

|---|---|---|

| Gibbs Free Energy of Activation (ΔG#) | Significant variation observed between different DFT functionals (up to 11 kcal mol-1). | rsc.org |

| Gibbs Free Energy of Reaction (ΔGR) | Variation observed between different DFT functionals (up to 5 kcal mol-1). | rsc.org |

| Enthalpy (ΔH# and ΔHR) | Surprisingly better correlations with experimental rates were obtained compared to Gibbs free energy. | rsc.org |

| Entropy (ΔS) | Accurate calculation is challenging, potentially due to issues with implicit solvent models. | rsc.org |

The solvent plays a critical role in many chemical reactions, and accurately modeling its effect is essential for reliable predictions of reaction rates. rsc.orgnih.gov Computational studies on this compound's reactivity often incorporate solvation models to mimic experimental conditions. Implicit solvent models, where the solvent is treated as a continuous medium, are commonly used. rsc.org

Calculations performed for the addition of the this compound anion to nitroarenes have been conducted in both the gas phase and in a dimethylformamide (DMF) solution using such models. researchgate.netrsc.org The results clearly indicate that better correlations with experimental data are achieved when solvation is included. rsc.org However, these models have limitations. The discrepancies noted in the calculation of Gibbs free energy and entropy point to challenges in accurately capturing all aspects of solvent-molecule interactions with implicit solvent models. rsc.org Despite these challenges, solvation models are indispensable for qualitatively and often semi-quantitatively predicting the course of reactions in solution. researchgate.net

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. researchgate.netresearchgate.net Numerous functionals have been developed, and their performance can vary significantly depending on the chemical system and property being studied. For the reactions of this compound, several functionals have been tested and compared.

Comparison of Calculated Gibbs Free Energy Changes (kcal mol-1) for the Reaction of this compound Anion with p-Cyanonitrobenzene Using Different DFT Functionals

| Functional | ΔG# (Activation) | ΔGR (Reaction) | Reference |

|---|---|---|---|

| B3LYP | ~11 kcal mol-1 higher than APFD | Difference of ~5 kcal mol-1 between B3LYP and APFD | rsc.org |

| APFD | ~11 kcal mol-1 lower than B3LYP | ||

| PBE1PBE | Value between B3LYP and APFD | Value between B3LYP and APFD | rsc.org |

| ωB97XD | Value between B3LYP and APFD | Value between B3LYP and APFD | rsc.org |

Quantum Chemical Calculations for Regioselectivity Predictions

One of the significant successes of quantum chemical calculations in the study of this compound is the prediction and explanation of regioselectivity. chemrxiv.org A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. Experimental results show that the reaction of the this compound carbanion with nitroarenes bearing a potential leaving group, like p-chloronitrobenzene, does not lead to the substitution of the chlorine atom. mdpi.com Instead, the nucleophile adds to the carbon atom ortho to the nitro group. mdpi.com

DFT calculations have provided a clear rationale for this observed regioselectivity. researchgate.netmdpi.com By calculating the energy profiles for nucleophilic attack at different positions on the aromatic ring, researchers have shown that the transition state for addition at the hydrogen-occupied ortho- and para-positions has a lower free energy than the transition state for addition at the halogen-occupied carbon. researchgate.netmdpi.com This computational finding is in complete agreement with experimental observations and was crucial in formulating the corrected mechanism for nucleophilic aromatic substitution, which must account for the kinetically favored formation of σH-adducts. researchgate.netmdpi.com

Analysis of Aromaticity, Nucleophilicity, and Electrophilicity Indices

To gain a deeper, more quantitative understanding of reactivity, computational studies often involve the analysis of various reactivity indices. For the reactions of the this compound anion with nitroaromatic compounds, indices for aromaticity, nucleophilicity, and electrophilicity have been particularly insightful. mdpi.comresearchgate.net

The Harmonic Oscillator Model of Aromaticity (HOMA) index is used to quantify the degree of aromaticity. mdpi.com Calculations show that during the formation of a σH-adduct, the aromaticity of the nitroarene ring is significantly reduced, which is consistent with the loss of planarity and the formation of a cyclohexadienyl-like intermediate. mdpi.com The loss of aromaticity is even more pronounced in the formation of σH-adducts compared to σX-adducts, aligning with experimental findings. mdpi.com

Electrophilicity and nucleophilicity indices help to rationalize the interaction between the nucleophile and the electrophilic aromatic ring. nih.gov The electrophilicity potential (ω+) of the nitroarene can be calculated and correlated with the experimental reactivity at different positions on the ring. researchgate.net This type of analysis provides a theoretical framework for understanding the factors that control the reaction rate and direction, offering a more detailed mechanistic picture of both SNA-H and SNA-X pathways. researchgate.net

Reactivity Indices in the Study of this compound Reactions

| Index | Application and Findings | Reference |

|---|---|---|

| Aromaticity (HOMA) | Used to follow the change in aromatic character during the reaction. The formation of σH-adducts leads to a significant loss of aromaticity as the ring puckers. | mdpi.com |

| Electrophilicity (ω+) | Calculated for the nitroaromatic substrate. Correlates with the experimental relative activities of different positions on the ring, explaining regioselectivity. | researchgate.net |

| Nucleophilicity | Used to characterize the this compound anion as the model nucleophile in theoretical descriptions of SNAr reactions. | mdpi.comresearchgate.net |

Kinetic Isotope Effect Studies for Mechanistic Elucidation

Kinetic Isotope Effect (KIE) studies are a important tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a chemical reaction. While specific, detailed KIE studies focusing solely on this compound are not extensively documented in publicly available literature, related research on sulfone compounds provides valuable insights into the mechanistic pathways this molecule may undergo.

In reactions involving the anion of this compound, such as its addition to nitroarenes, the breaking of a C-H bond is often a key step. Isotopic substitution of hydrogen with deuterium (B1214612) (D) at the carbon adjacent to the sulfonyl group would be expected to exhibit a primary kinetic isotope effect if this bond cleavage is part of the rate-determining step. Research on the thermolysis of methyl 3-phenylpropyl sulfone, for instance, has demonstrated a substantial isotope effect, supporting a concerted elimination (Ei) reaction mechanism. acs.org In this study, the thermolysis of a deuterated analogue showed a significant difference in reaction rate, which, along with ab initio calculations, was crucial in identifying a new reaction pathway for sulfones. acs.org

Similarly, studies on the sulfonation of benzene (B151609) have utilized KIEs to probe the mechanism. For example, the sulfonation of hexadeuterated benzene showed a kH/kD of 1.14 ± 0.06, indicating that the C-H bond breaking is partially rate-limiting. researchgate.net While this reaction does not directly involve this compound, it demonstrates the utility of KIE in understanding reactions at aromatic rings, which is relevant to the phenyl group of the target molecule.

In the context of the vicarious nucleophilic substitution (VNS) reaction, where the anion of this compound reacts with nitroarenes, computational studies have modeled the transition states. rsc.org These calculations can predict the likely magnitude of KIEs, even if they have not been experimentally measured for this specific system. For example, a large primary KIE would be expected if the proton abstraction from the chloromethyl group is the slowest step in the reaction sequence.

The following table summarizes representative KIE data from related sulfone reactions, illustrating the typical values observed and their mechanistic implications.

| Reaction | Substrate | kH/kD | Mechanistic Implication | Reference |

| Thermolysis | Methyl 3-phenylpropyl sulfone | Substantial | Concerted Ei elimination | acs.org |

| Sulfonation | Benzene | 1.14 ± 0.06 | C-H bond breaking is partially rate-limiting | researchgate.net |

| Sulfonylation | Benzene | 0.86 ± 0.06 | Inverse isotope effect, C-H bond breaking not in rate-determining step | researchgate.net |

These examples underscore the power of KIE studies in distinguishing between different mechanistic possibilities for reactions involving sulfones. For this compound, future experimental KIE studies would be invaluable in confirming the mechanisms proposed by computational models for its various reactions.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvents, and behavior in complex environments. While specific MD studies on isolated this compound are not prominent, research on related sulfonyl-containing compounds and systems provides a framework for understanding its potential dynamics.

A crucial prerequisite for accurate MD simulations is a well-parameterized force field. Recent work has focused on extending the CHARMM General Force Field (CGenFF) to include sulfonyl-containing moieties like sulfones, sulfonamides, and sulfonates. nih.gov This development is significant as it allows for the reliable simulation of a wide range of sulfonyl compounds, including this compound, in biological and material science contexts. nih.gov The new parameters were validated against experimental data, ensuring their accuracy in reproducing molecular geometries and interaction energies. nih.gov

MD simulations have been applied to study sulfonated poly(phenyl sulfone)s, which are used in proton exchange membranes. csic.es These simulations provide a molecular-level understanding of how the sulfone groups and their arrangement influence the diffusion of protons and water molecules within the polymer matrix. csic.es Although this is a polymeric system, the fundamental interactions of the phenyl sulfone unit are relevant.

Furthermore, MD simulations have been employed to investigate the interaction of sulfone derivatives with biological macromolecules. For example, a study on sulfone derivatives as inhibitors of DNA topoisomerase IIα used MD simulations to analyze the stability of the drug-enzyme complex and identify key binding interactions. nih.gov The simulations revealed that specific amino acid residues in the ATP-binding pocket form strong interactions with the sulfone inhibitors, driven by electrostatic forces and hydrogen bonding. nih.gov Such studies highlight how MD can be used to understand the structure-activity relationships of sulfone-containing drugs.

A study on the closely related chloromethyl phenyl sulfide (B99878) mentions the use of molecular dynamics simulations to understand its conformational preferences, indicating that the chloromethyl group orients itself to minimize unfavorable interactions with the phenyl ring. smolecule.com This suggests that similar conformational dynamics would be at play in this compound.

The table below outlines the types of insights that can be gained from MD simulations of sulfonyl-containing systems.

| System | Focus of MD Simulation | Key Insights | Reference |

| Sulfonyl-containing model compounds | Force field parameterization | Development of accurate parameters for sulfones in CGenFF | nih.gov |

| Sulfonated poly(phenyl sulfone)s | Proton and water diffusion | Understanding of transport mechanisms in fuel cell membranes | csic.es |

| Sulfone derivatives with DNA topoisomerase IIα | Drug-enzyme binding | Identification of key amino acid interactions and binding stability | nih.gov |

| Chloromethyl phenyl sulfide | Conformational analysis | Avoidance of unfavorable interactions between the chloromethyl group and the phenyl ring | smolecule.com |

For this compound, MD simulations could be used to explore its conformational landscape in different solvents, study its aggregation behavior, and model its interactions with reactants and catalysts at a dynamic, atomistic level, providing a deeper understanding of its reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound, QSAR can be a powerful tool for predicting its reactivity in various chemical transformations.

A significant study in this area involved modeling the relative rates of addition of the anion of this compound to a series of substituted nitroarenes. rsc.org This work utilized quantum chemical calculations, a cornerstone of modern QSAR, to compute the geometries and energies of the transition states and intermediates. rsc.orgrsc.org The study found that the calculated activation energies and reaction energies correlated well with the experimentally observed reaction rates. rsc.org This demonstrates the predictive power of computational chemistry in understanding the reactivity of this compound. The calculations were performed using Density Functional Theory (DFT) with various functionals to assess the reliability of the predictions. rsc.orgrsc.org

QSAR models have also been developed for various other classes of sulfone-containing compounds, providing a broader context for the application of these methods. For instance, QSAR studies on 4-aminodiphenylsulfone derivatives have been used to understand their antibacterial activity by correlating molecular descriptors with their ability to inhibit dihydropteroate (B1496061) synthase. nih.gov Another study investigated the inhibition of matrix metalloproteinase-12 by arylsulfone analogues using a QSAR approach based on linear expression of representative energy terms (LERE), which successfully reproduced the observed inhibitory potency. researchgate.net

The development of a QSAR model typically involves the following steps, as applied to predicting the reactivity of this compound with different substrates:

Dataset compilation: A set of reactions with known rates or yields is collected.

Descriptor calculation: Molecular descriptors (e.g., electronic, steric, and thermodynamic properties) are calculated for the reactants and products.

Model building: A mathematical model is created to correlate the descriptors with the observed reactivity.

Model validation: The predictive power of the model is assessed using statistical methods.

The following table presents key parameters from a computational study on the reaction of the anion of this compound with p-substituted nitrobenzenes, illustrating the type of data generated in a QSAR-like study.

| p-Substituent | Calculated Relative Activation Free Energy (ΔG‡, kcal/mol) | Calculated Relative Reaction Free Energy (ΔGR, kcal/mol) | Experimental Relative Rate (log krel) | Reference |

| H | 0.00 | 0.00 | 0.00 | rsc.org |

| Cl | -0.65 | -0.45 | 0.49 | rsc.org |

| CN | -2.15 | -1.82 | 1.48 | rsc.org |

| NO2 | -4.21 | -3.61 | 2.91 | rsc.org |

Note: The calculated and experimental values show a correlation, but not a direct one-to-one correspondence, which is typical in QSAR studies where the model captures the trend.

Applications of Chloromethyl Phenyl Sulfone in Advanced Organic Synthesis

Versatility as a Building Block in Complex Molecule Construction

Chloromethyl phenyl sulfone serves as a foundational building block in the synthesis of more complex molecules. Its utility stems from its ability to act as an α-chloro carbanion equivalent, which can react with a variety of electrophiles. The resulting products, which retain the influential phenylsulfonyl group, are themselves valuable intermediates for further transformations. The phenylsulfonyl group can be removed reductively or used to direct subsequent reactions, adding another layer of synthetic flexibility. This adaptability allows for its use in multistep syntheses and cascade reactions to rapidly build molecular complexity from simple precursors scienceasia.orgd-nb.info.

Synthesis of Nitrobenzyl Phenyl Sulfones

A significant application of this compound is in the synthesis of nitrobenzyl phenyl sulfones via a process known as Vicarious Nucleophilic Substitution (VNS). In this reaction, the carbanion of this compound, typically generated with a strong base, adds to an electron-deficient aromatic ring, such as nitrobenzene (B124822). mdpi.com The addition preferentially occurs at the positions ortho and para to the nitro group, forming an intermediate σH adduct. mdpi.comsci-hub.se This adduct then undergoes a base-induced β-elimination of hydrogen chloride (HCl), leading to the formation of a nitrobenzyl phenyl sulfone upon protonation. mdpi.comd-nb.info This reaction is a powerful method for the direct C-H functionalization of nitroarenes. mdpi.com

The VNS reaction has been thoroughly studied with various nitroarenes, demonstrating its broad applicability. sci-hub.sesci-hub.se For example, the reaction of the this compound carbanion with p-chloronitrobenzene results in substitution at the position ortho to the nitro group, yielding 2-nitro-5-chlorobenzyl phenyl sulfone, rather than substitution of the ring's chlorine atom. mdpi.com

Table 1: Examples of VNS Reactions with this compound

| Nitroarene | Product(s) | Reference |

|---|---|---|

| Nitrobenzene | o-Nitrobenzyl phenyl sulfone and p-Nitrobenzyl phenyl sulfone | mdpi.com |

| p-Chloronitrobenzene | 2-Nitro-5-chlorobenzyl phenyl sulfone | mdpi.com |

Formation of Oxiranes and Cyclopropanes

This compound is extensively used in the synthesis of substituted oxiranes (epoxides) and cyclopropanes.